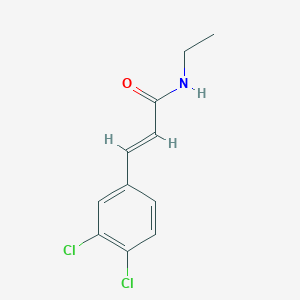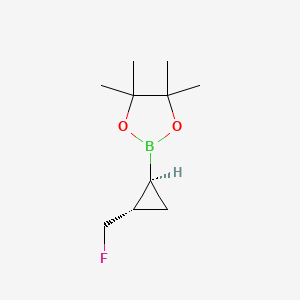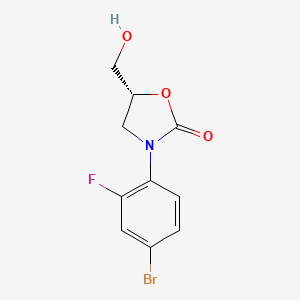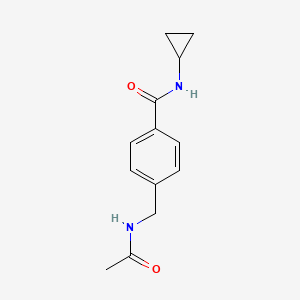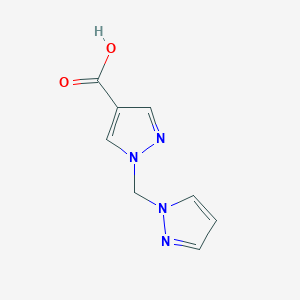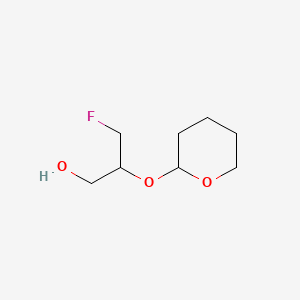
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of amides, secondary amines, or other substituted derivatives.
科学的研究の応用
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
®-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-3-phenylpropan-1-ol: A similar compound without the dimethyl substitution on the phenyl ring.
2-Amino-3-(2,3-dichlorophenyl)propan-1-ol: A compound with chlorine substitutions instead of methyl groups.
Uniqueness
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of dimethyl groups on the phenyl ring
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3/t11-/m0/s1 |
InChIキー |
RBPRTZKLKIJDNO-NSHDSACASA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C[C@@H](CO)N)C |
正規SMILES |
CC1=C(C(=CC=C1)CC(CO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)


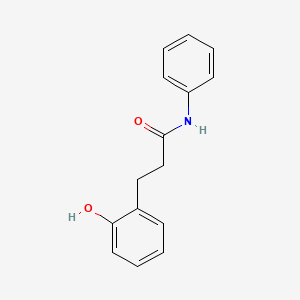
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
